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Introduction
2-Isobutylthiazole is a volatile heterocyclic organic compound naturally found in tomatoes and

is also a product of the Maillard reaction.[1] It is a key flavoring agent used in the food and

beverage industry to impart and enhance specific sensory characteristics.[2] Chemically, it is a

1,3-thiazole with an isobutyl group at the second position.[1] Its distinct organoleptic profile

makes it a versatile ingredient in a wide array of products. This document provides detailed

application notes and protocols for the use of 2-isobutylthiazole in food and beverage

flavoring.

Chemical Structure:

IUPAC Name: 2-(2-methylpropyl)-1,3-thiazole[1]

CAS Number: 18640-74-9[3]

FEMA Number: 3134[3][4]

Organoleptic Profile
2-Isobutylthiazole is characterized by a potent and distinctive aroma and flavor profile. It is

crucial to evaluate it in highly diluted solutions to appreciate its nuanced characteristics.[5][6]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b093282?utm_src=pdf-interest
https://www.benchchem.com/product/b093282?utm_src=pdf-body
https://www.chemicalbull.com/products/2-isobutyl-thiazole
https://www.researchgate.net/publication/229730390_Flavor_chemistry_of_tomato_volatiles
https://www.chemicalbull.com/products/2-isobutyl-thiazole
https://www.benchchem.com/product/b093282?utm_src=pdf-body
https://www.chemicalbull.com/products/2-isobutyl-thiazole
https://www.femaflavor.org/flavor-library/2-isobutylthiazole
https://www.femaflavor.org/flavor-library/2-isobutylthiazole
https://pubchem.ncbi.nlm.nih.gov/compound/2-Isobutylthiazole
https://www.benchchem.com/product/b093282?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9331900/
https://www.flavscents.com/library/material/1645039f1a4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Odor: The primary odor is described as green, vegetative, and strongly reminiscent of tomato

leaves and stems.[7][8][9] It also possesses earthy, musty, and slightly waxy undertones.[4]

[10] Some evaluators note a metallic or wasabi-like nuance.[5]

Taste: The taste profile mirrors the odor, with prominent green, vegetable, and tomato-like

notes.[4][8] It can also have raw and musty nuances.[4] At higher concentrations, it may

impart objectionable rancid, medicinal, or metallic off-flavors.[11]

Applications in Food and Beverage Flavoring
2-Isobutylthiazole is a versatile flavoring agent with applications in both savory and sweet

products. Its primary use is in creating authentic and fresh tomato flavors.[2][9]

Table 1: Recommended Usage Levels of 2-Isobutylthiazole in Various Food and Beverage

Applications
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Food/Beverage Category
Recommended Usage
Level (ppm)

Flavor Contribution

Savory Products

Tomato Flavors & Products

(e.g., Ketchup, Sauces,

Soups)

40 - 500

Imparts a fresh, vine-ripened

tomato character. Higher levels

give a raw tomato profile, while

lower levels provide a cooked

tomato note.[9]

Tomato Juice 0.025 - 0.050
Enhances the perception of

freshness.[12]

Savory Snacks (e.g., Chips) 0.02 - 1.0
Provides a savory, tomato, or

vegetable note.[8][12]

Roast Beef Flavors ~2
Adds complexity and a subtle

green note.[9]

Fruit Flavors

Papaya ~20

Contributes to the

characteristic tropical flavor

profile.[9]

Melon ~20
Provides a green counter-

balance to other notes.[9]

Raspberry ~5

Enhances freshness and

provides a more "mouth-

watering" character.[9]

Blackcurrant N/A (Qualitative)
Used in the formulation of

blackcurrant flavors.[1]

Beverages

Soft Drinks N/A (Qualitative)
Suggested for use in various

soft drinks.[4]

Fresh Lime Flavored

Beverages
Starts at 0.2

Enhances the fresh lime

character.[9]
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Confectionery

Candies N/A (Qualitative)
Suggested for use in various

candies.[4]

Other

Puddings & Sauces N/A (Qualitative)
General application in

puddings and sauces.[4]

Note: ppm = parts per million. These are starting recommendations and should be optimized

based on the specific product matrix and desired flavor profile.

Experimental Protocols
Protocol for Preparation of a Stock Solution of 2-
Isobutylthiazole
Objective: To prepare a standardized stock solution for accurate dosing in experimental food

and beverage formulations.

Materials:

2-Isobutylthiazole (≥99% purity)

Propylene Glycol (PG) or Ethanol (food grade)

Volumetric flasks (various sizes)

Calibrated pipettes

Analytical balance

Procedure:

Accurately weigh a specific amount of 2-isobutylthiazole (e.g., 1.00 g) using an analytical

balance.

Quantitatively transfer the weighed 2-isobutylthiazole to a 100 mL volumetric flask.
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Add a portion of the chosen solvent (PG or ethanol) to the flask and swirl to dissolve the

compound completely.

Once dissolved, fill the volumetric flask to the mark with the solvent.

Stopper the flask and invert it several times to ensure a homogenous solution. This creates a

1% (w/v) stock solution.

Further dilutions can be made from this stock solution to achieve the desired final

concentration in the food or beverage product. For example, to achieve a 10 ppm

concentration in a 1 kg batch of product, 1 mL of the 1% stock solution would be added.

Protocol for Sensory Evaluation: Triangle Test
Objective: To determine if a perceptible difference exists between a control sample and a

sample containing 2-isobutylthiazole.

Materials:

Control food/beverage product

Experimental food/beverage product containing a specific concentration of 2-
isobutylthiazole

Identical, odor-free sample cups labeled with random three-digit codes

Water and unsalted crackers for palate cleansing

Sensory evaluation booths with controlled lighting and ventilation

A panel of trained sensory assessors (minimum of 8-10 panelists)

Procedure:

Sample Preparation: Prepare the control and experimental samples. For each panelist,

present three samples: two will be identical (either both control or both experimental) and

one will be different. The order of presentation should be randomized for each panelist.
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Panelist Instructions: Instruct the panelists that they will be presented with three samples,

two of which are the same and one is different. Their task is to identify the odd sample.

Evaluation: Panelists should evaluate the samples in the order presented, from left to right.

They should cleanse their palate with water and an unsalted cracker between samples.

Data Collection: Each panelist records which sample they believe is the odd one.

Data Analysis: The number of correct judgments is tallied. Statistical analysis (using a

binomial distribution or a chi-squared test) is used to determine if the number of correct

identifications is significantly greater than what would be expected by chance (typically a

one-third probability in a triangle test).

Protocol for Quantitative Analysis: Headspace Gas
Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the concentration of 2-isobutylthiazole in a food or beverage product.

Materials:

Headspace autosampler

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Appropriate GC column (e.g., DB-5ms)

Helium carrier gas

Headspace vials with septa and caps

Internal standard (e.g., a deuterated analog or a compound with similar volatility and

chemical properties not present in the sample)

Food/beverage sample

Sodium chloride (for salting out)

Procedure:
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Sample Preparation: Accurately weigh a specific amount of the food or beverage sample into

a headspace vial.

Add a known amount of the internal standard.

If necessary, add sodium chloride to increase the volatility of the analyte.

Immediately seal the vial.

Headspace Generation: Place the vial in the headspace autosampler and incubate at a

specific temperature and time to allow the volatile compounds, including 2-isobutylthiazole,

to partition into the headspace.

Injection: A specific volume of the headspace gas is automatically injected into the GC-MS

system.

GC-MS Analysis: The injected sample is separated on the GC column based on the boiling

points and polarities of the compounds. The separated compounds then enter the mass

spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides

a unique fingerprint for identification.

Quantification: The concentration of 2-isobutylthiazole is determined by comparing its peak

area to that of the internal standard and referencing a calibration curve prepared with known

concentrations of 2-isobutylthiazole.
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Click to download full resolution via product page

Caption: Experimental workflow for the application and evaluation of 2-isobutylthiazole.
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Caption: Application areas of 2-isobutylthiazole in the food and beverage industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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